molecular formula C26H36N4O10 B12409257 Dhaq diacetate

Dhaq diacetate

Cat. No.: B12409257
M. Wt: 564.6 g/mol
InChI Key: ZWCKUVMZBKQQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dhaq diacetate, also known as 2,6-dihydroxyanthraquinone diacetate, is a derivative of anthraquinone. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. It is particularly noted for its role as an antineoplastic agent, which means it is used in the treatment of tumors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dhaq diacetate typically involves the acetylation of 2,6-dihydroxyanthraquinone. This process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually performed under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: Dhaq diacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: It can undergo substitution reactions where the acetyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted anthraquinone derivatives.

Scientific Research Applications

Dhaq diacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It is studied for its biological activities, including its role as an antineoplastic agent.

    Medicine: It is used in the development of drugs for cancer treatment.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Dhaq diacetate involves its interaction with DNA. It intercalates into the DNA strands, disrupting the replication process and leading to cell death. This property makes it an effective antineoplastic agent. The molecular targets include topoisomerase enzymes, which are crucial for DNA replication and repair.

Comparison with Similar Compounds

    Mitoxantrone: Another anthraquinone derivative used as an antineoplastic agent.

    Doxorubicin: A well-known anthracycline antibiotic with similar DNA intercalating properties.

    Daunorubicin: Another anthracycline with similar applications in cancer treatment.

Uniqueness: Dhaq diacetate is unique due to its specific acetylation, which can influence its solubility and reactivity compared to other anthraquinone derivatives. Its specific structure allows for targeted interactions with DNA, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C26H36N4O10

Molecular Weight

564.6 g/mol

IUPAC Name

acetic acid;1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione

InChI

InChI=1S/C22H28N4O6.2C2H4O2/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;2*1-2(3)4/h1-4,23-30H,5-12H2;2*1H3,(H,3,4)

InChI Key

ZWCKUVMZBKQQRG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO

Origin of Product

United States

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